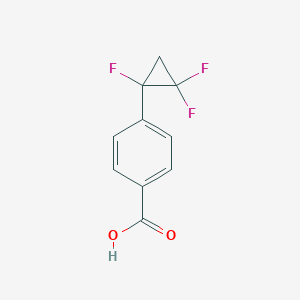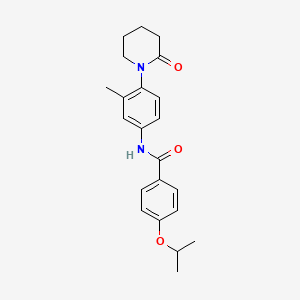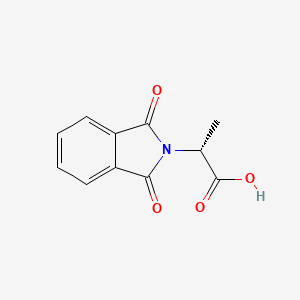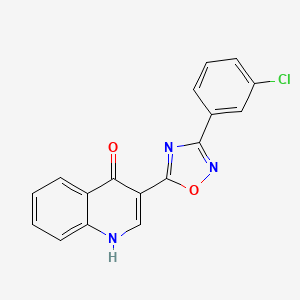
5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins regulate apoptosis, or programmed cell death, and are often overexpressed in cancer cells, making them resistant to chemotherapy. ABT-737 has shown promising results in preclinical studies as a potential therapy for various types of cancer.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of triazoles, including 5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, often involves cyclization reactions of amidines or the reaction of azides with alkynes or nitriles, showcasing the compound's role in developing new synthetic routes. For example, Ferrini et al. (2015) described a ruthenium-catalyzed synthesis method for creating 5-amino-1,2,3-triazole-4-carboxylates, highlighting the compound's utility in constructing peptidomimetics and biologically active compounds based on the triazole scaffold, overcoming challenges like the Dimroth rearrangement (Ferrini et al., 2015).
Biological Activities and Pharmacological Potential
Compounds structurally related to this compound have been evaluated for various biological activities, including anti-inflammatory, antiviral, and antimicrobial effects. Czollner et al. (1990) reported on the anti-inflammatory activity of 1,5-diphenyl-3-H-1,2,4-triazoles, suggesting potential therapeutic applications of similar compounds in treating inflammation-related conditions (Czollner et al., 1990).
Antimicrobial and Antiviral Research
Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1), indicating the relevance of triazole derivatives in developing antiviral agents (Hebishy et al., 2020). Similarly, compounds with triazole moieties have shown promise in antimicrobial studies, suggesting their potential in addressing drug-resistant bacterial and fungal infections.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of aniline with 1,3-benzodioxole-5-carbaldehyde to form the corresponding imine, which is then reacted with sodium azide to form the triazole ring. The resulting compound is then coupled with N-(tert-butoxycarbonyl)glycine to form the final product.", "Starting Materials": [ "Aniline", "1,3-benzodioxole-5-carbaldehyde", "Sodium azide", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: Aniline is reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: The imine is then reacted with sodium azide in a suitable solvent to form the triazole ring.", "Step 3: The resulting compound is then coupled with N-(tert-butoxycarbonyl)glycine in the presence of a suitable coupling agent to form the final product." ] } | |
Numéro CAS |
1105246-61-4 |
Formule moléculaire |
C17H15N5O3 |
Poids moléculaire |
337.339 |
Nom IUPAC |
5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H15N5O3/c23-17(18-9-11-6-7-13-14(8-11)25-10-24-13)15-16(21-22-20-15)19-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,23)(H2,19,20,21,22) |
Clé InChI |
XYSSAZNGGPWXFM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B3010848.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)


![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)



![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)